

# Pal-VGVAPG elastin receptor complex interaction

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Pal-VGVAPG (acetate) |           |
| Cat. No.:            | B10827305            | Get Quote |

An In-Depth Technical Guide on the Interaction of Pal-VGVAPG with the Elastin Receptor Complex

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The degradation of elastin, a critical extracellular matrix protein responsible for tissue elasticity, releases bioactive peptides known as elastokines.[1][2][3] These peptides, including the well-characterized hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), are not merely inert byproducts but active signaling molecules implicated in a range of physiological and pathological processes such as aging, cancer progression, atherosclerosis, and inflammation.[1][2][3][4][5] The palmitoylated form of this peptide, Pal-VGVAPG, exhibits enhanced skin penetration and stability, making it a subject of significant interest in dermatology and pharmacology.[6][7] This technical guide provides a comprehensive overview of the interaction between Pal-VGVAPG and its primary receptor, the Elastin Receptor Complex (ERC), detailing the molecular mechanisms, signaling sequelae, and the experimental methodologies used to elucidate these interactions.

# The Elastin Receptor Complex (ERC)

The Elastin Receptor Complex is a heterotrimeric cell surface receptor that plays a pivotal role in mediating the biological effects of elastokines.[3][4][8][9][10]



# **Composition of the ERC**

The ERC is composed of three main subunits:

- Elastin Binding Protein (EBP): A 67 kDa peripheral protein that is a spliced, enzymatically inactive variant of β-galactosidase.[1][4][11] It is the primary binding site for elastokines containing the xGxxPG consensus sequence, such as VGVAPG.[4][8][11] EBP possesses two distinct binding sites: one for elastin peptides and another for galactosugars.[1]
- Protective Protein/Cathepsin A (PPCA): A 55 kDa protein that associates with EBP and Neuraminidase-1.[1][4][8]
- Neuraminidase-1 (NEU1): A 61 kDa transmembrane sialidase that is catalytically activated upon elastokine binding to EBP.[1][4][8] NEU1 activation is essential for the transduction of downstream signals.[11][12]

# Pal-VGVAPG and its Interaction with the ERC

The VGVAPG sequence is a repeating motif found in tropoelastin, the precursor to elastin.[11] [13] Its interaction with the ERC is a critical step in initiating a cascade of cellular responses. The palmitoyl moiety of Pal-VGVAPG enhances its lipophilicity, facilitating its passage through the skin's lipid barrier and interaction with cell membranes.[6]

## **Binding Mechanism**

The VGVAPG peptide adopts a type VIII β-turn structure, which is crucial for its recognition and binding to the EBP subunit of the ERC.[4][8][14] Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues on EBP that are critical for this interaction:

- Gln-97 and Asp-98: These residues are involved in defining the binding pocket for VGVAPG.
   [6][11]
- Leu-103, Arg-107, and Glu-137: These residues are thought to directly interact with the VGVAPG peptide, stabilizing the complex.[11]

Binding of galactosugars, such as lactose, to a separate site on EBP can induce a conformational change that leads to the release of bound elastokines and the dissociation of



EBP from the complex, thereby inhibiting ERC-mediated signaling.[1][8][11]

# **Quantitative Data on Pal-VGVAPG-ERC Interaction**

While extensive qualitative data exists, specific high-affinity binding constants for the Pal-VGVAPG peptide with the complete ERC are not readily available in the literature. However, functional assays provide insights into the effective concentrations required to elicit biological responses.

| Parameter                                     | Cell<br>Type/Model                                                       | Value                  | Observation                                              | Reference |
|-----------------------------------------------|--------------------------------------------------------------------------|------------------------|----------------------------------------------------------|-----------|
| Chemotaxis                                    | Fibroblasts                                                              | ~10 <sup>-8</sup> M    | Attraction of fibroblasts                                | [6]       |
| MMP-1<br>Luciferase<br>Promoter<br>Activation | Transfected<br>COS-7 cells                                               | 150 μg/ml              | Stimulation of<br>MMP-1 promoter<br>activity             | [11]      |
| MMP-2 and<br>MT1-MMP<br>Expression            | Melanoma cell<br>lines (M1Dor and<br>M3Da)                               | 100.28 or 401.14<br>μΜ | Increased expression and activation of MMP-2 and MT1-MMP | [15]      |
| TIMP mRNA<br>Expression                       | Mouse primary<br>glial cells                                             | 50 nM, 1 μM, 50<br>μM  | Altered expression of TIMP-1, -2, -3, and -4             | [15]      |
| Cytokine<br>Production                        | Ligamentum<br>flavum cells,<br>synovial cells,<br>melanoma cell<br>lines | Not specified          | Increased production of IL-<br>1α, IL-1β, and IL-        | [16]      |

# **Downstream Signaling Pathways**



The binding of Pal-VGVAPG to the ERC initiates a series of intracellular signaling events, primarily driven by the activation of NEU1.[12] These pathways are crucial for the diverse biological effects attributed to elastokines.

# **Key Signaling Cascades**

Several key signaling pathways have been identified downstream of ERC activation:

- Gαi Protein-Coupled Signaling: The ERC is thought to couple to Gαi proteins, leading to downstream effector activation.[10][17]
- MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK1/2 cascade is a common outcome of ERC stimulation, leading to changes in gene expression, including the upregulation of matrix metalloproteinases (MMPs).[1][10]
- PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also activated, playing a role in cell survival and proliferation.[17][18]
- PI3Ky and ROS Production: In monocytes, the activation of PI3Ky and neuraminidase is involved in reactive oxygen species (ROS) production and cell migration.[12]
- PLC and NF-κB Signaling: The activation of Phospholipase C (PLC) and the subsequent activation of the transcription factor NF-κB are implicated in the immune modulatory functions of the ERC.[18]
- Receptor Transactivation: NEU1-mediated desialylation of other cell surface receptors, such as the insulin receptor, can modulate their activity, suggesting a mechanism for receptor crosstalk.[13][17]

# **Visualization of Signaling Pathways**

Caption: Signaling pathways activated by Pal-VGVAPG binding to the ERC.

# **Experimental Protocols**

A variety of experimental techniques are employed to study the interaction between Pal-VGVAPG and the ERC and its downstream consequences.



# **Binding and Interaction Studies**

- Homology Modeling and Docking: Computational modeling is used to predict the threedimensional structure of EBP and simulate the docking of the VGVAPG peptide to identify potential binding sites and key interacting residues.[11]
- Site-Directed Mutagenesis: To validate the predictions from molecular modeling, specific amino acid residues in the EBP are mutated.[11] The effect of these mutations on VGVAPG binding and subsequent signaling is then assessed.[11]
- Co-immunoprecipitation: This technique can be used to study the interaction between the subunits of the ERC and to determine if Pal-VGVAPG binding influences these interactions.

# **Signaling Pathway Analysis**

- Luciferase Reporter Assays: To quantify the activation of specific signaling pathways, cells
  are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control
  of a promoter that is responsive to a particular transcription factor (e.g., AP-1, which is
  downstream of the ERK pathway).[11] An increase in luciferase activity upon treatment with
  Pal-VGVAPG indicates pathway activation.[11]
- Western Blotting: This method is used to detect the phosphorylation and thus activation of key signaling proteins such as ERK, Akt, and others.
- Pharmacological Inhibition: Specific inhibitors of signaling molecules (e.g., neuraminidase inhibitors like DANA, PI3K inhibitors) are used to confirm the involvement of these pathways in the observed cellular responses to Pal-VGVAPG.[12]

### **Cellular Response Assays**

- Chemotaxis Assays: Modified Boyden chambers are used to assess the migratory response
  of cells, such as fibroblasts or monocytes, towards a gradient of Pal-VGVAPG.[6][10]
- Cell Proliferation Assays: Techniques like MTT or BrdU incorporation assays are used to measure the effect of Pal-VGVAPG on cell proliferation.
- Gene Expression Analysis (qPCR): Quantitative polymerase chain reaction is used to measure changes in the mRNA levels of genes that are regulated by ERC signaling, such as



MMPs and their tissue inhibitors (TIMPs).[6][15]

• siRNA Knockdown: To confirm the role of a specific protein, such as EBP, in mediating the effects of Pal-VGVAPG, small interfering RNA (siRNA) can be used to silence the expression of the corresponding gene.[6][15]

# **Experimental Workflow Visualization**

Caption: A general experimental workflow for studying Pal-VGVAPG-ERC interaction.

# **Conclusion and Future Directions**

The interaction between Pal-VGVAPG and the Elastin Receptor Complex is a complex process that triggers a multitude of intracellular signaling pathways, leading to diverse cellular responses. This interaction holds significant therapeutic potential, particularly in the fields of dermatology, wound healing, and the treatment of diseases associated with extracellular matrix remodeling.

Future research should focus on:

- Determining high-resolution structures of the ERC in complex with Pal-VGVAPG to provide a more detailed understanding of the binding interface.
- Elucidating the precise stoichiometry and spatial arrangement of the ERC subunits within the plasma membrane.
- Further dissecting the crosstalk between the ERC and other cell surface receptors to understand the integrated cellular response to elastokines.
- Developing specific antagonists and agonists for the ERC to modulate its activity for therapeutic benefit.

A deeper understanding of the Pal-VGVAPG-ERC interaction will undoubtedly pave the way for the development of novel therapeutic strategies targeting the complex biology of elastinderived peptides.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | The Elastin Receptor Complex: A Unique Matricellular Receptor with High Antitumoral Potential [frontiersin.org]
- 2. The role of elastin-derived peptides in human physiology and diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elastin Fragmentation and the Elastin Receptor Complex in Aging Blood Vessels Fight Aging! [fightaging.org]
- 4. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elastin-Derived Peptides in the Central Nervous System: Friend or Foe PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pal-VGVAPG (acetate) | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Elastin-Derived Peptides Are New Regulators of Insulin Resistance Development in Mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural characterization of VGVAPG, an elastin-derived peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro PMC [pmc.ncbi.nlm.nih.gov]



- 16. Elastin-derived peptide VGVAPG decreases differentiation of mouse embryo fibroblast (3T3-L1) cells into adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pal-VGVAPG elastin receptor complex interaction].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827305#pal-vgvapg-elastin-receptor-complex-interaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com